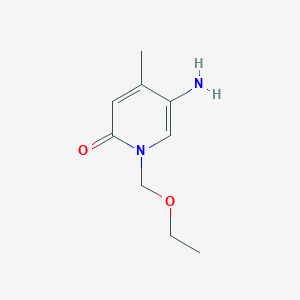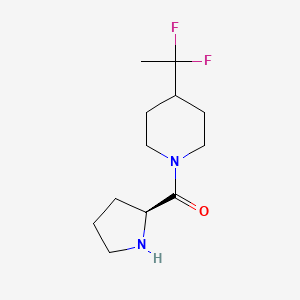
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine is a chiral compound that features a piperidine ring substituted with a difluoroethyl group and a prolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine typically involves the introduction of the difluoroethyl group onto a piperidine ring. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoroethyl group or other substituents on the piperidine ring.
Substitution: The compound can participate in substitution reactions where the difluoroethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound can be used in the synthesis of other complex molecules or as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine: can be compared to other difluoroethyl-substituted piperidines or prolylpiperidines.
1,1-Difluoroethyl chloride: A common reagent used in the synthesis of difluoroethylated compounds.
2-(1,1-Difluoroethyl)pyrazine: Another compound featuring a difluoroethyl group, used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the difluoroethyl and prolyl groups on the piperidine ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H20F2N2O |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
[4-(1,1-difluoroethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-7-16(8-5-9)11(17)10-3-2-6-15-10/h9-10,15H,2-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
XDEZEWVSZQQFHI-JTQLQIEISA-N |
Isomerische SMILES |
CC(C1CCN(CC1)C(=O)[C@@H]2CCCN2)(F)F |
Kanonische SMILES |
CC(C1CCN(CC1)C(=O)C2CCCN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
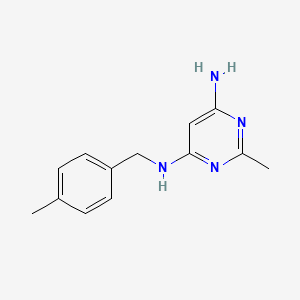
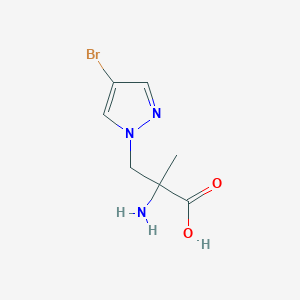
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

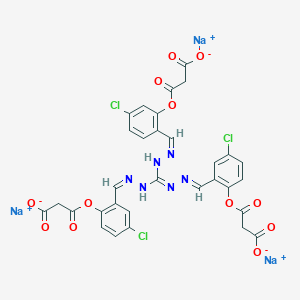
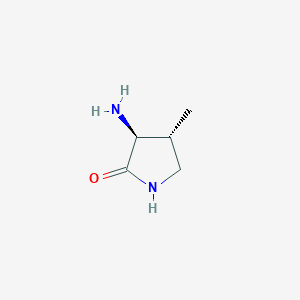

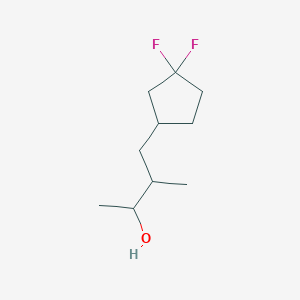
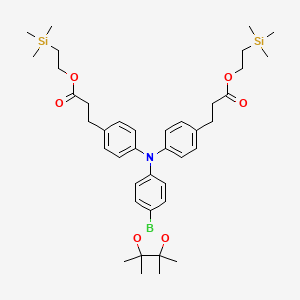
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)

